molecular formula C17H14N2O4S B5837048 N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Katalognummer B5837048
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: HMUAJROQIWOSPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to modulate the activity of ion channels and has been shown to have potential in treating a range of diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by binding to the pore region of TRPC4 and TRPC5 ion channels, which prevents calcium ions from passing through the channel. This inhibition of calcium signaling leads to a range of downstream effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to decrease cell proliferation and induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory disease, and improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized in vitro and in vivo. However, there are also limitations to using N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are several future directions for research on N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of focus is on optimizing the compound's pharmacokinetic properties to improve its efficacy and reduce off-target effects. Another area of focus is on identifying new therapeutic applications for N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, such as in the treatment of cardiovascular disease or autoimmune disorders. Finally, further research is needed to better understand the mechanism of action of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its downstream effects on cellular signaling pathways.

Synthesemethoden

The synthesis of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, including the reaction of 8-hydroxyquinoline with 2,3-dihydroxybenzaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with sulfonamide to form the final product.

Wissenschaftliche Forschungsanwendungen

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of TRPC4 and TRPC5 ion channels, which are involved in a range of physiological processes, including calcium signaling, cell proliferation, and apoptosis. N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have potential in treating cancer, inflammation, and neurological disorders, such as Alzheimer's disease and epilepsy.

Eigenschaften

IUPAC Name

N-quinolin-8-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-24(21,13-6-7-15-16(11-13)23-10-9-22-15)19-14-5-1-3-12-4-2-8-18-17(12)14/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUAJROQIWOSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.